1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate
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Overview
Description
1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that features a naphthalene core substituted with a phenylformamido group and a nitrobenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves multi-step organic reactions. One common approach is the condensation reaction between naphthalene-2-carbaldehyde and phenylformamide in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the imine group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The nitrobenzene sulfonate group can also participate in electron transfer reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-1-YL 4-NITROBENZENE-1-SULFONATE
- 3-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE
Uniqueness
1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C24H17N3O6S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H17N3O6S/c28-24(18-7-2-1-3-8-18)26-25-16-22-21-9-5-4-6-17(21)10-15-23(22)33-34(31,32)20-13-11-19(12-14-20)27(29)30/h1-16H,(H,26,28)/b25-16+ |
InChI Key |
RGMDYGPGSIBQQA-PCLIKHOPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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